Fluorine Density Advantage: Molecular Weight and Atom-Level Differentiation
The target compound carries seven fluorine atoms (one aromatic F + two CF₃ groups), yielding a molecular weight of 290.13 g/mol. This is 18.0 g/mol (6.6%) higher than all non-fluorinated bis(trifluoromethyl)phenylacetic acid isomers (2,4-, 2,5-, and 3,5-), each at 272.14 g/mol [1][2], and 68.0 g/mol (30.6%) higher than the mono-substituted 2-fluoro-6-(trifluoromethyl)phenylacetic acid (222.14 g/mol) . The additional fluorine atom increases the exact monoisotopic mass to 290.0178 Da, providing a unique MS signature that distinguishes this compound from all bis(trifluoromethyl) isomers (272.0270 Da) in complex reaction monitoring [1].
| Evidence Dimension | Molecular weight and fluorination density |
|---|---|
| Target Compound Data | 290.13 g/mol (C₁₀H₅F₇O₂); exact mass 290.0178 Da |
| Comparator Or Baseline | 2,4-/2,5-/3,5-bis(CF₃) isomers: 272.14 g/mol (C₁₀H₆F₆O₂); 2-Fluoro-6-(CF₃) analog: 222.14 g/mol; Phenylacetic acid: 136.15 g/mol |
| Quantified Difference | +18.0 g/mol vs. bis(CF₃) isomers (+6.6%); +68.0 g/mol vs. mono-substituted analog (+30.6%); +154.0 g/mol vs. unsubstituted parent |
| Conditions | Computed molecular weights; PubChem, ChemSrc, and vendor datasheets |
Why This Matters
The higher molecular weight directly impacts volatility (reduced), LC-MS detection sensitivity (unique m/z), and the physicochemical property space accessible during lead optimization, making this compound irreplaceable where precise mass tuning is required.
- [1] PubChem CID 46737587. 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid – Molecular Weight: 290.13 g/mol; Exact Mass: 290.01777653 Da. View Source
- [2] PubChem CID 24870311. 2,5-Bis(trifluoromethyl)phenylacetic acid – Molecular Weight: 272.14 g/mol. View Source
